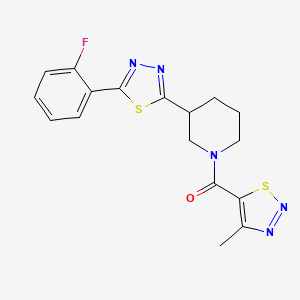
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H16FN5OS2 and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , also known by its CAS number 59565-51-4, is a complex organic molecule that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H18FN5S2, with a molecular weight of 395.49 g/mol. The compound contains a piperidine ring linked to two thiadiazole moieties, which are known for their broad spectrum of biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate antibacterial activity | |
| Escherichia coli | Significant antibacterial activity | |
| Aspergillus niger | Moderate antifungal activity |
The presence of the fluorophenyl group enhances the compound's interaction with microbial cells, potentially increasing its efficacy.
2. Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been well-documented. Studies have demonstrated that compounds featuring this scaffold can inhibit cancer cell proliferation:
The structural modifications in thiadiazole derivatives significantly influence their cytotoxicity against cancer cells.
3. Anticonvulsant Activity
Thiadiazole derivatives have also been explored for their anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Synthesis Methods
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thiadiazole Rings : Utilizing thioketones and hydrazines to construct the core thiadiazole structure.
- Piperidine Ring Formation : Introducing piperidine through nucleophilic substitution or cyclization reactions.
- Final Coupling Reaction : Linking the piperidine derivative with the thiadiazole moieties via appropriate coupling agents.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- A study published in Frontiers in Chemistry demonstrated that novel 1,3,4-thiadiazole derivatives exhibited anti-inflammatory and anticancer activities through various in vitro assays .
- Another research article focused on the synthesis and evaluation of 5-Aryl-1,3,4-thiadiazole-based compounds showed enhanced cytotoxic effects against cancer cell lines when modified with different substituents .
特性
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS2/c1-10-14(26-22-19-10)17(24)23-8-4-5-11(9-23)15-20-21-16(25-15)12-6-2-3-7-13(12)18/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJYQJRPQHMOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














